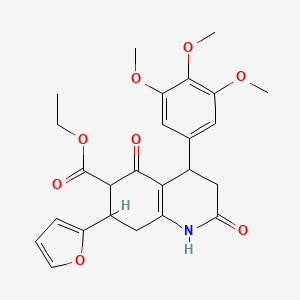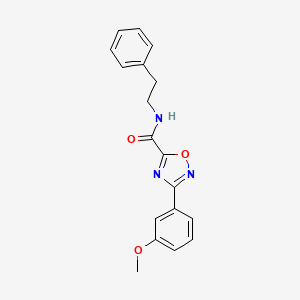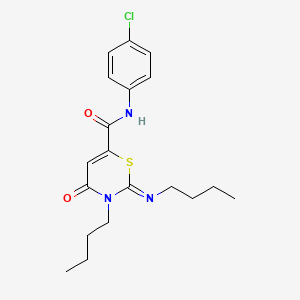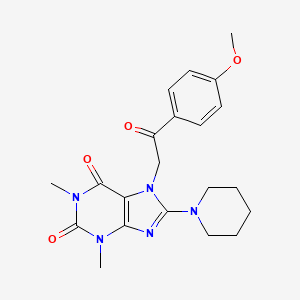![molecular formula C17H13N3S2 B11075665 7-Phenyl-4-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11075665.png)
7-Phenyl-4-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-PHENYL-4-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as sulfur or nitrogen. This particular compound features a benzothieno-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-PHENYL-4-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE typically involves multiple steps:
Cyclization: The initial step involves the cyclization of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to form 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4(3H)-one.
Chlorination: The resulting compound is then treated with phosphorus oxychloride to introduce a chlorine atom, forming 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
Substitution: The chlorine atom is subsequently displaced by various amines to yield different derivatives of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-PHENYL-4-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom or the cyanide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to displace existing groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-PHENYL-4-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: It is studied for its interactions with biological macromolecules and its potential as a drug candidate.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action of 7-PHENYL-4-SULFANYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-7-YL CYANIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic core. The sulfur and cyanide groups may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2,4-DICHLOROPHENOXY)ETHYL]SULFANYL}-3-PHENYL-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- **7-METHYL-4-[(1-PHENYL-1H-TETRAAZOL-5-YL)SULFANYL]-5,6,7,8-TETRAHYDRO1
Properties
Molecular Formula |
C17H13N3S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
7-phenyl-4-sulfanylidene-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C17H13N3S2/c18-9-17(11-4-2-1-3-5-11)7-6-12-13(8-17)22-16-14(12)15(21)19-10-20-16/h1-5,10H,6-8H2,(H,19,20,21) |
InChI Key |
CSDYJNWAEZOYTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=C1C3=C(S2)N=CNC3=S)(C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Methoxyphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11075589.png)
![4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11075595.png)
![1-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11075599.png)
![2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate](/img/structure/B11075602.png)

![4-(5-fluoro-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11075616.png)
![(4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one](/img/structure/B11075624.png)

![Cyanomethyl 3-[(phenylcarbonyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoate](/img/structure/B11075640.png)




![methyl [(5-cyano-3,3-dimethyl-8-morpholin-4-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)thio]acetate](/img/structure/B11075656.png)
